![molecular formula C45H73NO15 B12294914 [6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「[(11Z,13Z)-4-アセチルオキシ-16-エチル-15-(ヒドロキシメチル)-5,9,13-トリメチル-2,10-ジオキソ-7-(2-オキソエチル)-1-オキサシクロヘキサデカ-11,13-ジエン-6-イル]オキシ]-4-(ジメチルアミノ)-5-ヒドロキシ-2-メチルオキサン-3-イル]オキシ]-4-ヒドロキシ-2,4-ジメチルオキサン-3-イル] 3-メチルブタノアート」は、複数の官能基を持つ複雑な有機分子です。この化合物は、エステル、エーテル、ヒドロキシル基など、さまざまな官能基を含む複雑な構造が特徴であり、有機化学や関連分野の関心の対象となっています。
準備方法
合成経路と反応条件
このような複雑な分子の合成は、通常、次の手順を含みます。
コア構造の形成: オキサシクロヘキサデカジエン基のコアを形成するために、環化反応が必要になる場合があります。
官能基の修飾: 選択的な反応によって、アセチルオキシ、ヒドロキシメチルなどの官能基を導入します。
最終的な組み立て: さまざまな側鎖と官能基を結合するためのカップリング反応。
工業生産方法
このような化合物の工業生産には、収率と純度を最大化する反応条件の最適化がしばしば必要です。これは、次のようなものが含まれます。
触媒: 反応速度を高める特定の触媒の使用。
温度と圧力の制御: 所望の生成物の生成を確実にするための反応条件の精密な制御。
精製技術: クロマトグラフィーなどの方法を使用して、最終生成物を分離および精製します。
化学反応の分析
反応の種類
この化合物は、次の反応を含む、さまざまな化学反応を受ける可能性があります。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボニル基をヒドロキシル基に還元します。
置換: 官能基を他の基に置換します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンや求核剤など。
生成される主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールが生成される可能性があります。
科学研究の応用
化学: 複雑な有機反応を研究するためのモデル化合物として。
生物学: 同様の構造を含む生化学的経路を研究する潜在的な用途。
医学: 複雑な構造のため、創薬における潜在的な用途。
産業: 他の複雑な分子や材料の合成における用途。
科学的研究の応用
Chemistry: As a model compound for studying complex organic reactions.
Biology: Potential use in studying biochemical pathways involving similar structures.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in the synthesis of other complex molecules or materials.
作用機序
この化合物がその効果を発揮する機序は、特定の分子標的との相互作用を含みます。これらには、次のようなものがあります。
酵素: 特定の酵素の阻害または活性化。
受容体: 細胞受容体に結合して生物学的経路を調節します。
経路: 代謝またはシグナル伝達経路への関与。
特性
分子式 |
C45H73NO15 |
|---|---|
分子量 |
868.1 g/mol |
IUPAC名 |
[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C45H73NO15/c1-13-34-32(23-48)19-25(4)14-15-33(50)26(5)20-31(16-17-47)41(27(6)35(57-30(9)49)21-37(52)58-34)61-44-40(53)39(46(11)12)42(28(7)56-44)60-38-22-45(10,54)43(29(8)55-38)59-36(51)18-24(2)3/h14-15,17,19,24,26-29,31-32,34-35,38-44,48,53-54H,13,16,18,20-23H2,1-12H3/b15-14-,25-19- |
InChIキー |
NULCSEGISRITNK-GHEYFECPSA-N |
異性体SMILES |
CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
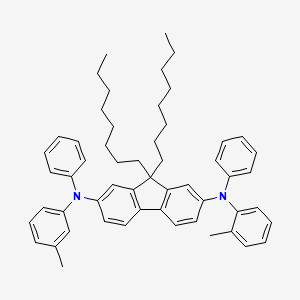
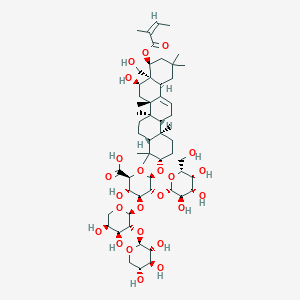
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)

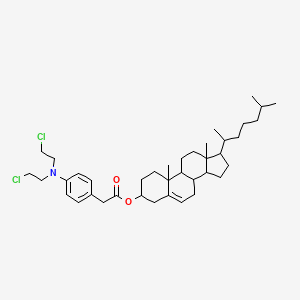
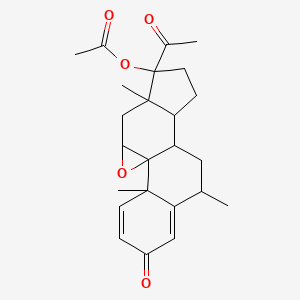
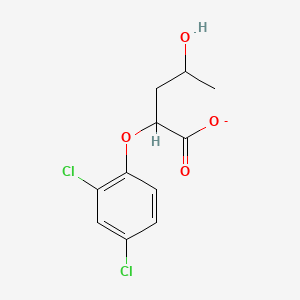

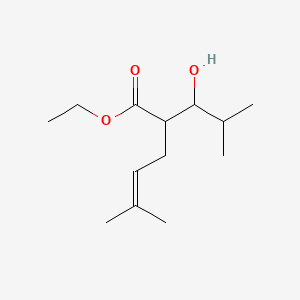
![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
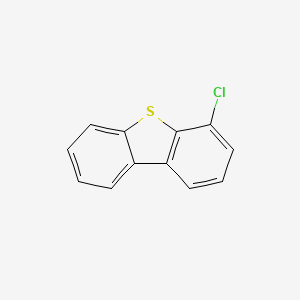
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
